1-[5-(4-methylphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-[5-(4-methylphenyl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4OS/c1-17-10-12-19(13-11-17)22-15-23(29(26-22)18(2)30)21-16-28(20-7-4-3-5-8-20)27-25(21)24-9-6-14-31-24/h3-14,16,23H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFIDCFMTGIGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-methylphenyl)-1’-phenyl-3’-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one typically involves multi-step reactions. One common synthetic route includes the cyclization of α,β-unsaturated ketones with hydrazine and its derivatives in the presence of a suitable cyclizing agent such as acetic acid . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Reactions at the Ketone Group
The acetyl group (ethan-1-one) undergoes nucleophilic reactions, including reductions and condensations.
Electrophilic Substitution on the Thiophene Ring
The thiophene moiety is susceptible to electrophilic aromatic substitution (e.g., sulfonation, halogenation).
Pyrazole Ring Functionalization
The bipyrazole system participates in cycloadditions and coordination chemistry.
Oxidation of the Dihydropyrazole Moiety
The 3,4-dihydropyrazole ring can oxidize to a fully aromatic system.
| Reaction Type | Reagents/Conditions | Product | Reference Model |
|---|---|---|---|
| Aromatization | DDQ, toluene, 80°C | Fully conjugated bipyrazole | Dihydropyrazole oxidation |
Functional Group Interconversion
The methylphenyl and phenyl groups may undergo cross-coupling reactions.
| Reaction Type | Reagents/Conditions | Product | Reference Model |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl-modified bipyrazole | Aryl coupling in pyrazoles |
Key Stability Considerations:
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions, typically starting from simpler pyrazole derivatives. The characterization is often performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the synthesized compound .
Anticancer Activity
Recent studies have indicated that derivatives of bipyrazoles exhibit promising anticancer properties. For instance, compounds similar to 1-[5-(4-methylphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one have been evaluated for their ability to inhibit cancer cell proliferation. In vitro tests demonstrated significant cytotoxicity against various cancer cell lines .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Research indicates that certain bipyrazole derivatives can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
Studies have shown that some bipyrazole derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. These compounds may inhibit specific pathways involved in inflammation, providing a therapeutic avenue for conditions like arthritis .
Case Studies
Mechanism of Action
The mechanism of action of 1-[5-(4-methylphenyl)-1’-phenyl-3’-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key structural analogs and their substituent-driven properties are summarized in Table 1 .
Table 1: Structural Comparison of Pyrazole Derivatives
Key Observations :
Physicochemical Properties
Elemental analysis and hydrogen bonding patterns influence solubility and crystallinity:
- Elemental Analysis : The compound in showed close agreement between calculated and found values (C: 65.37% vs. 65.34%), indicating high purity .
- Hydrogen Bonding: Thiophene’s sulfur in the target compound may engage in weaker CH···S interactions compared to stronger OH···O/N bonds in phenolic or methoxy-containing analogs .
Implications for Target Compound :
- The thiophene moiety may improve membrane permeability due to lipophilicity.
- Bipyrazole rigidity could enhance target selectivity but reduce solubility.
Crystallographic and Computational Insights
Biological Activity
1-[5-(4-methylphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one, a compound with the molecular formula , has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a bipyrazole core and thiophene moiety. Its molecular weight is approximately 442.54 g/mol, and it typically exhibits a purity of around 95% in research applications .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro assays revealed that the compound exhibited IC50 values ranging from 28.8 µM to 124.6 µM against different cancer cell lines, including colon (HT-29) and lung (A-549) cancer cells .
- Mechanism of Action : The anticancer activity is attributed to its ability to inhibit key kinases involved in tumorigenesis. Molecular docking studies indicated favorable interactions with proteins associated with carcinogenic pathways, suggesting a targeted therapeutic approach .
Antimicrobial Activity
The compound also displays promising antimicrobial properties:
- Inhibition of Pathogens : Preliminary tests indicate that it possesses inhibitory effects against various bacterial strains and fungi. The specific mechanisms are still under investigation but may involve disruption of microbial cell walls or interference with metabolic pathways .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Cancer Cell Lines : A study assessed the effects of the compound on human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. Results showed a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent .
- Antimicrobial Efficacy : Another study focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound's structure allows it to interact with various kinases involved in cancer progression, inhibiting their activity and thus slowing down tumor growth.
- Antimicrobial Mechanisms : It is hypothesized that the thiophene ring contributes to its antimicrobial properties by enhancing membrane permeability or acting as a reactive oxygen species generator within microbial cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for this bipyrazole-thiophene hybrid compound?
- Methodology : The compound can be synthesized via a multi-step condensation reaction. For example, hydrazine derivatives (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) can react with α,β-unsaturated ketones (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) in ethanol under reflux, followed by recrystallization from DMF–EtOH (1:1) for purification .
- Key Considerations : Optimize reaction time (2–6 hours) and solvent polarity to improve yield. Monitor purity via HPLC or TLC.
Q. How can the structural integrity of this compound be validated experimentally?
- Methodology : Use X-ray crystallography to confirm the dihydro-pyrazole ring conformation and substituent orientations (e.g., phenyl vs. thiophene groups) . Complement with /-NMR to verify proton environments (e.g., methylphenyl protons at δ ~2.3 ppm) and ketone carbonyl signals (δ ~200 ppm in -NMR). Mass spectrometry (HRMS) can confirm molecular weight .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodology : Screen for antitumor activity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM. Assess antimicrobial activity via disc diffusion against Gram-positive/negative bacteria. Compare results to structurally similar pyrazoline derivatives with known activities .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Step 1 : Synthesize analogs with substituent variations (e.g., replace thiophene with furan or 4-methylphenyl with halophenyl groups).
- Step 2 : Test in vitro bioactivity (e.g., IC values in kinase inhibition assays).
- Step 3 : Use regression analysis to correlate electronic/hydrophobic parameters (Hammett σ, logP) with activity trends. Reference similar studies on pyrazole-thiophene hybrids .
- Example : A chloro-substituted analog (1-(4-chlorophenyl)-2-[(5-methylthiazol-2-yl)thio]ethanone) showed enhanced antimicrobial activity, suggesting halogenation improves membrane penetration .
Q. What computational strategies can predict binding modes with biological targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against receptors like COX-2 or EGFR using PubChem-derived 3D structures (CID: [compound-specific ID]). Validate with MD simulations (100 ns) to assess stability of ligand-receptor interactions .
- Data Interpretation : Focus on hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) and π-π stacking with phenyl/thiophene groups.
Q. How can contradictory solubility and bioactivity data be resolved?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
